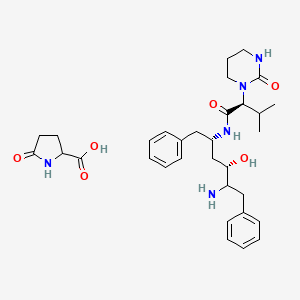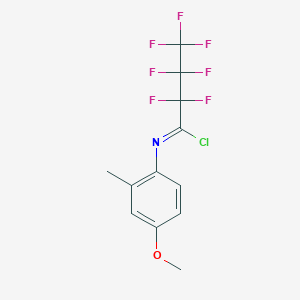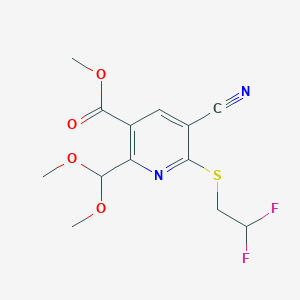
Methyl 5-cyano-6-(2,2-difluoroethylthio)-2-(dimethoxymethyl)nicotinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-cyano-6-(2,2-difluoroethylthio)-2-(dimethoxymethyl)nicotinate is a complex organic compound that belongs to the class of nicotinates This compound is characterized by its unique structure, which includes a cyano group, a difluoroethylthio group, and a dimethoxymethyl group attached to a nicotinate core
Preparation Methods
The synthesis of Methyl 5-cyano-6-(2,2-difluoroethylthio)-2-(dimethoxymethyl)nicotinate typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as methyl nicotinate, 2,2-difluoroethylthiol, and cyanide sources.
Reaction Conditions: The key steps involve nucleophilic substitution reactions, where the difluoroethylthio group is introduced to the nicotinate core
Industrial Production: On an industrial scale, the synthesis may involve optimized reaction conditions, including the use of catalysts and controlled temperatures to ensure high yields and purity of the final product.
Chemical Reactions Analysis
Methyl 5-cyano-6-(2,2-difluoroethylthio)-2-(dimethoxymethyl)nicotinate undergoes various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the cyano group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the difluoroethylthio group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions: Typical reagents include bases, acids, and solvents such as dichloromethane or ethanol. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.
Scientific Research Applications
Methyl 5-cyano-6-(2,2-difluoroethylthio)-2-(dimethoxymethyl)nicotinate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Biological Studies: Researchers investigate its biological activity, including its effects on cellular processes and potential therapeutic applications.
Industrial Applications: The compound may be used in the development of new materials or as a precursor in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of Methyl 5-cyano-6-(2,2-difluoroethylthio)-2-(dimethoxymethyl)nicotinate involves its interaction with molecular targets such as enzymes or receptors. The cyano group and difluoroethylthio group play crucial roles in binding to these targets, modulating their activity. The compound may inhibit or activate specific pathways, leading to desired biological effects.
Comparison with Similar Compounds
Methyl 5-cyano-6-(2,2-difluoroethylthio)-2-(dimethoxymethyl)nicotinate can be compared with similar compounds such as:
Methyl 5-cyano-6-(ethylthio)-2-(dimethoxymethyl)nicotinate: This compound lacks the difluoro substitution, which may affect its reactivity and biological activity.
Methyl 5-cyano-6-(2,2-difluoroethylthio)-2-(methoxymethyl)nicotinate: The presence of a single methoxy group instead of two may influence its chemical properties and interactions.
Methyl 5-cyano-6-(2,2-difluoroethylthio)-2-(dimethyl)nicotinate: The absence of the methoxy groups can lead to differences in solubility and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
864685-31-4 |
|---|---|
Molecular Formula |
C13H14F2N2O4S |
Molecular Weight |
332.33 g/mol |
IUPAC Name |
methyl 5-cyano-6-(2,2-difluoroethylsulfanyl)-2-(dimethoxymethyl)pyridine-3-carboxylate |
InChI |
InChI=1S/C13H14F2N2O4S/c1-19-12(18)8-4-7(5-16)11(22-6-9(14)15)17-10(8)13(20-2)21-3/h4,9,13H,6H2,1-3H3 |
InChI Key |
LYQRXFHWQXQXJZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(C1=C(C=C(C(=N1)SCC(F)F)C#N)C(=O)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


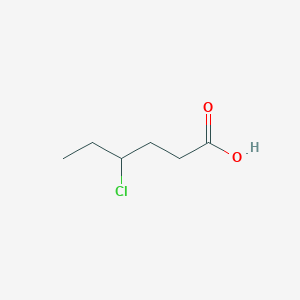
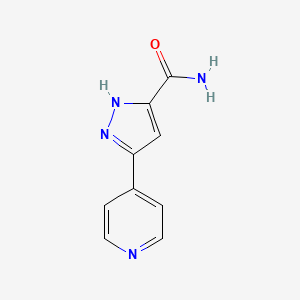


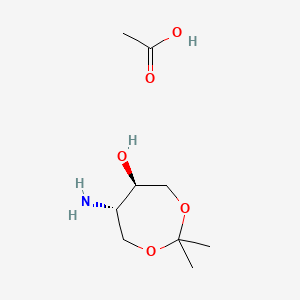
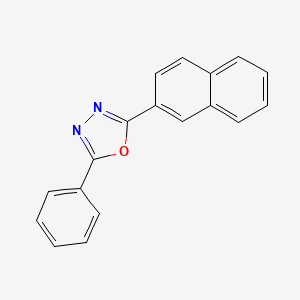
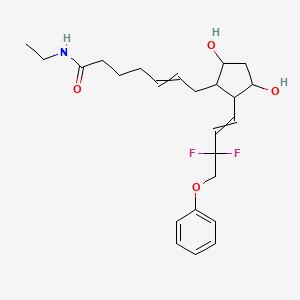
![2-Chloro-2-[2-[4-chloro-2-(2-chlorobenzoyl)phenyl]diazenyl]-N,N-dimethyl-3-oxo-butanamide](/img/structure/B13403476.png)
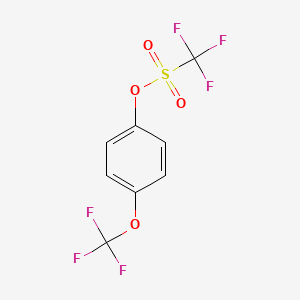

![Acetic acid, difluoro[(2-hydroxyethyl)thio]-, ethyl ester](/img/structure/B13403489.png)
